

3-Fluoro-5-nitrobenzoic acid solubility in organic solvents

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Compound of Interest

Compound Name: 3-Fluoro-5-nitrobenzoic acid

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An In-depth Technical Guide to the Solubility of **3-Fluoro-5-nitrobenzoic Acid** in Organic Solvents

Introduction

3-Fluoro-5-nitrobenzoic acid (CAS No. 14027-75-9) is a key building block in modern medicinal chemistry and materials science.^[1] Its utility in the synthesis of novel pharmaceutical candidates and functional materials is predicated on a thorough understanding of its fundamental chemical properties, chief among them being its solubility in organic solvents.^[2] This guide provides a comprehensive technical overview of the solubility characteristics of **3-fluoro-5-nitrobenzoic acid**, intended for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of its solubility, provide detailed protocols for its empirical determination, and contextualize its behavior by drawing comparisons with structurally similar analogs.

Molecular Structure and its Implications for Solubility

The solubility of a compound is dictated by its molecular structure—the interplay of its functional groups and overall polarity with the properties of the solvent. The structure of **3-fluoro-5-nitrobenzoic acid** features three key functional groups that govern its interactions:

- Carboxylic Acid (-COOH): This group is polar and acts as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This functionality promotes solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that can accept hydrogen bonds (e.g., DMSO, ethyl acetate).
- Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor. Its presence increases the overall polarity of the molecule.
- Fluorine Atom (-F): As the most electronegative element, fluorine is strongly electron-withdrawing. However, it is a poor hydrogen bond acceptor. Its primary effect is to modulate the electronic properties and crystal lattice energy of the molecule, which can subtly influence solubility.^[3]
- Aromatic Ring: The benzene ring is nonpolar and contributes hydrophobic character, favoring interactions with aromatic or nonpolar solvents through van der Waals forces.

The principle of "like dissolves like" provides a foundational framework for predicting solubility. ^[4] We can therefore anticipate that **3-fluoro-5-nitrobenzoic acid** will exhibit significant solubility in polar organic solvents, while its solubility in nonpolar solvents like hexane will be limited.

Quantitative Solubility Data: An Analog-Informed Perspective

While comprehensive solubility data for **3-fluoro-5-nitrobenzoic acid** is not extensively published, a significant amount can be inferred from its structural analogs. A study by Zhang et al. provides detailed solubility data for the parent compound, 3-nitrobenzoic acid, across a range of solvents and temperatures.^[5] This data serves as an excellent baseline for our predictions.

One specific data point for **3-fluoro-5-nitrobenzoic acid** is its solubility in Dimethyl Sulfoxide (DMSO), which is reported to be 37.02 mg/mL (199.99 mM).^[1] Additionally, a structural isomer, 4-fluoro-3-nitrobenzoic acid, is reported to be soluble in 95% ethanol at 50 mg/mL.

The table below presents the experimental solubility of 3-nitrobenzoic acid, which can be used as a qualitative and quantitative guide for estimating the solubility of the fluoro-substituted

target compound.[5]

Solvent	Polarity Index	H-Bonding	Solubility of 3-Nitrobenzoic Acid (mol/L at 298.15 K)[5]	Expected Solubility Trend for 3-Fluoro-5-nitrobenzoic Acid
Methanol	5.1	Donor/Acceptor	~3.4	High
Ethanol	4.3	Donor/Acceptor	~1.6	High
Ethyl Acetate	4.4	Acceptor	~1.6	Moderate to High
Acetonitrile	5.8	Acceptor	~1.0	Moderate
Dichloromethane	3.1	Weak Acceptor	~0.5	Low to Moderate
Toluene	2.4	Aromatic	~0.2	Low
Water	10.2	Donor/Acceptor	Very Low	Very Low

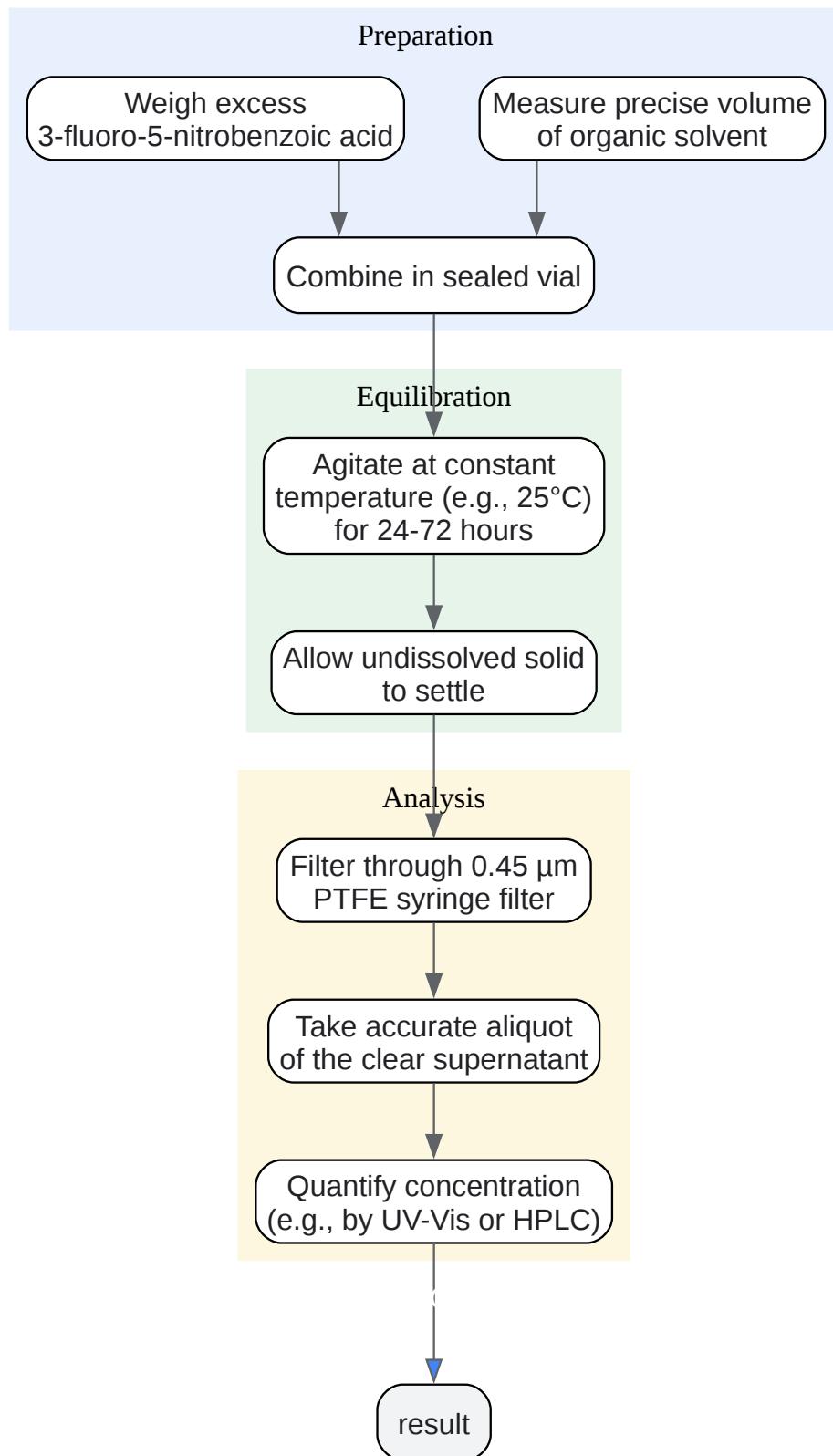
Analysis and Prediction: The fluorine atom's high electronegativity can increase the acidity of the carboxylic proton, potentially enhancing interactions with basic solvents. However, it can also affect the crystal packing of the solid, which may increase or decrease the energy required to dissolve the crystal lattice. It is reasonable to hypothesize that the solubility profile of **3-fluoro-5-nitrobenzoic acid** will closely mirror that of 3-nitrobenzoic acid, with high solubility in polar protic solvents like methanol and ethanol, and progressively lower solubility as solvent polarity decreases.

Experimental Determination of Solubility

To establish definitive solubility data, empirical determination is essential. The isothermal shake-flask method is a reliable and widely accepted technique for measuring equilibrium solubility.[6] The following section details a robust protocol for this purpose.

Workflow for Solubility Determination

The overall experimental process follows a logical sequence from preparation to analysis, ensuring accuracy and reproducibility.



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Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating checks to ensure equilibrium has been reached.

Materials and Equipment:

- **3-Fluoro-5-nitrobenzoic acid** (purity >98%)
- Selected organic solvents (HPLC grade)
- Analytical balance (± 0.1 mg)
- 20 mL glass vials with PTFE-lined screw caps
- Thermostatically controlled orbital shaker or water bath
- Syringes and 0.45 μ m PTFE syringe filters
- Calibrated volumetric flasks and pipettes
- UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Preparation of Standard Curve:
 - Accurately prepare a stock solution of **3-fluoro-5-nitrobenzoic acid** in the chosen solvent.
 - Perform a serial dilution to create a series of standards of known concentrations.
 - Analyze these standards by UV-Vis spectrophotometry (at λ_{max}) or HPLC to generate a linear calibration curve. This is crucial for the final quantification step.

- Sample Preparation:
 - Add an excess of solid **3-fluoro-5-nitrobenzoic acid** to a series of glass vials. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~100 mg of solid.
 - Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
 - Seal the vials tightly.
- Equilibration:
 - Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the vials at a constant speed for a predetermined time. A 24-hour period is a common starting point.
 - Causality Check: To ensure equilibrium is reached, it is advisable to run parallel experiments for different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility does not change between the later time points.
- Sample Processing and Analysis:
 - After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.
 - Carefully withdraw a sample of the supernatant using a syringe, avoiding any solid particles.
 - Immediately attach a 0.45 µm PTFE syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any fine particulates that could inflate the solubility measurement.
 - Accurately dilute a known volume of the saturated solution with the same solvent to a concentration that falls within the linear range of your previously established standard curve.

- Analyze the diluted sample using the same analytical method (UV-Vis or HPLC) as the standards.
- Calculation:
 - Using the calibration curve, determine the concentration of the diluted sample.
 - Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
 - Express the final solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

Safety and Handling

According to safety data sheets, **3-fluoro-5-nitrobenzoic acid** is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[7][8]

- Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While a comprehensive, pre-existing database on the solubility of **3-fluoro-5-nitrobenzoic acid** in all common organic solvents remains to be published, this guide provides the necessary framework for any researcher to predict, understand, and accurately determine this critical parameter. By leveraging data from close structural analogs like 3-nitrobenzoic acid, we can make informed predictions about its behavior.[5] The provided experimental protocol offers a robust and reliable method for generating high-quality, quantitative solubility data. This foundational knowledge is indispensable for the effective use of **3-fluoro-5-nitrobenzoic acid** in downstream applications, from reaction optimization and purification to formulation development in the pharmaceutical and chemical industries.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of **3-Fluoro-5-nitrobenzoic Acid**: Processes and Innovations.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759047, **3-Fluoro-5-nitrobenzoic acid**.
- Capot Chemical. (2013). MSDS of **3-Fluoro-5-nitrobenzoic acid**.
- Khan Academy. (n.d.). Solubility of organic compounds.
- Zhang, X., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate.
- PubChem. (n.d.). **3-Fluoro-5-nitrobenzoic acid**.
- ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents.
- Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
- ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents.
- Michigan State University. (n.d.). Solvents.

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Sources

- 1. 3-Fluoro-5-nitrobenzoic acid_TargetMol [targetmol.com]
- 2. 14027-75-9 CAS MSDS (3-FLUORO-5-NITROBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Solvents [www2.chemistry.msu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. 3-Fluoro-5-nitrobenzoic acid | C7H4FNO4 | CID 2759047 - PubChem [pubchem.ncbi.nlm.nih.gov]

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